N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a benzyl group substituted with bromine and fluorine atoms, along with a trifluoromethyl group and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 4-fluorobenzyl alcohol to obtain 4-bromo-3-fluorobenzyl bromide. This intermediate is then reacted with 2,2,2-trifluoro-N-methylethanamine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations. The scalability of the process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine involves its interaction with specific molecular targets. The trifluoromethyl group and the benzyl moiety play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Fluorobenzyl bromide: Shares the fluorobenzyl moiety but lacks the trifluoromethyl and ethanamine groups.
4-Bromo-3-fluorobenzyl alcohol: Contains the same benzyl substitution pattern but differs in the functional groups attached.
Uniqueness
N-(4-bromo-3-fluorobenzyl)-2,2,2-trifluoro-N-methylethanamine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct reactivity and potential for diverse applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for specialized research and industrial applications.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-2,2,2-trifluoro-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF4N/c1-16(6-10(13,14)15)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZIMUPTHQPHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Br)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.